![molecular formula C21H14FN3OS B2932982 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide CAS No. 391227-25-1](/img/structure/B2932982.png)
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a fluorophenyl group, a thiadiazol group, and a biphenyl group linked by amide bonds . Fluorinated compounds are popular in medicinal chemistry as drug agents. The C-F bond has greater stability than the C-H bond. Moreover, the fluorine substitution can be used to increase the binding affinity of the protein–ligand complex .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized via multi-step reactions. For instance, a new fluorinated pyrazole was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .Applications De Recherche Scientifique
Antimicrobial Activity
The compound exhibits potential as an antimicrobial agent. Fluorinated compounds like this one have been studied for their ability to inhibit the growth of various bacteria and fungi due to their stability and the ability to increase the binding affinity of the protein–ligand complex . This makes them valuable in the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.
Anti-Tuberculosis
Similar compounds have shown efficacy against tuberculosis-causing bacteria . The presence of the fluorophenyl group may enhance the compound’s ability to interact with the bacterial enzymes and inhibit their function, which is crucial for the survival of the bacteria.
Anti-Inflammatory Properties
Compounds with a similar structure have been reported to possess anti-inflammatory properties . This could be due to the inhibition of certain pathways involved in the inflammatory process. Research into this application could lead to the development of new anti-inflammatory medications.
Antioxidant Properties
The antioxidant potential of such compounds is also noteworthy. They can act as free radical scavengers, protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders .
Anti-Tumor Activity
Molecular docking studies have suggested that compounds like “N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1’-biphenyl]-4-carboxamide” could bind to receptors such as the human estrogen alpha receptor (ERα), which is involved in the development of certain types of breast cancer . This indicates potential use in anti-tumor therapies.
Analgesic Effects
Research has indicated that fluorinated compounds can have analgesic effects, providing pain relief by possibly interacting with neurological pathways or receptors involved in pain perception .
Mécanisme D'action
Target of Action
A similar compound, a fluorinated pyrazole, was found to have a high binding affinity to thehuman estrogen alpha receptor (ERα) . This receptor plays a crucial role in the regulation of gene expression and is involved in the growth and development of certain cancers.
Mode of Action
Based on the similarity to the fluorinated pyrazole, it can be hypothesized that this compound may interact with its target receptor (such as erα) and modulate its activity . This interaction could lead to changes in gene expression and cellular function.
Biochemical Pathways
The interaction with erα suggests that it may influence pathways related togene expression and cellular growth
Result of Action
Based on its potential interaction with erα, it could influence cellular growth and gene expression . This could potentially have therapeutic implications, particularly in diseases such as cancer where the regulation of cellular growth is disrupted.
Propriétés
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14FN3OS/c22-18-12-10-17(11-13-18)20-24-25-21(27-20)23-19(26)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H,(H,23,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPJYGEBWBAOXNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

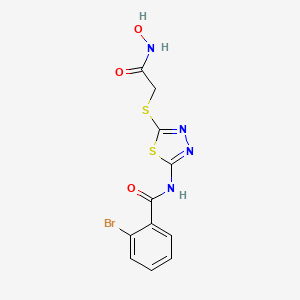

![N-(2-(3-(4-ethoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2932906.png)
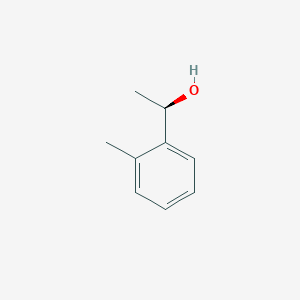
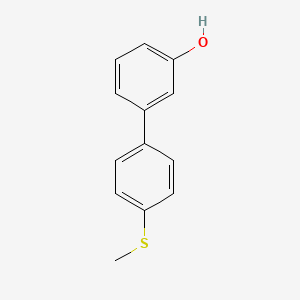
![6-chloro-N-[2-(5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]pyridine-3-carboxamide](/img/structure/B2932910.png)

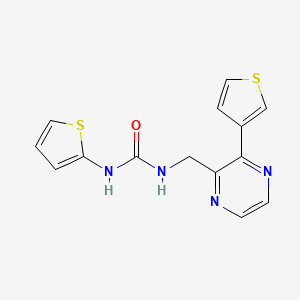
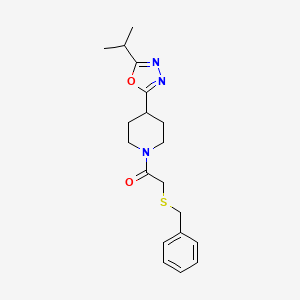


![4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one](/img/structure/B2932917.png)
![8-[(2E)-2-(2-chlorobenzylidene)hydrazinyl]-3-methyl-7-propyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2932919.png)
![4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2932921.png)